molecular formula C13H7BrN2O3 B13864797 2-(4-bromophenyl)-4-nitroBenzoxazole CAS No. 934330-63-9

2-(4-bromophenyl)-4-nitroBenzoxazole

Cat. No.: B13864797
CAS No.: 934330-63-9
M. Wt: 319.11 g/mol
InChI Key: BTHMQBLWNPUKMX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-nitrobenzoxazole is a benzoxazole derivative featuring a bromophenyl substituent at the 2-position and a nitro group at the 4-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and optoelectronic properties .

Molecular Formula: C₁₃H₇BrN₂O₃ Molar Mass: ~318.9 g/mol (calculated based on substituents) CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 2-(4-bromophenyl)-1,3-benzoxazole) are listed under CAS 3164-13-4 .

Properties

CAS No.

934330-63-9

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-(4-bromophenyl)-4-nitro-1,3-benzoxazole

InChI

InChI=1S/C13H7BrN2O3/c14-9-6-4-8(5-7-9)13-15-12-10(16(17)18)2-1-3-11(12)19-13/h1-7H

InChI Key

BTHMQBLWNPUKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-nitroBenzoxazole typically involves the condensation of 4-bromophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-nitroBenzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Formation of 2-(4-substituted phenyl)-4-nitroBenzoxazole derivatives.

    Reduction: Formation of 2-(4-bromophenyl)-4-aminobenzoxazole.

    Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-(4-bromophenyl)-4-nitroBenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-nitroBenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzoxazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
2-(4-Bromophenyl)-4-nitrobenzoxazole C₁₃H₇BrN₂O₃ ~318.9 4-Bromophenyl, 4-Nitro N/A
2-(4-Bromophenyl)-1,3-benzoxazole C₁₃H₈BrNO 274.11 4-Bromophenyl 3164-13-4
2-(4-Bromobenzyl)benzo[d]oxazole C₁₄H₁₀BrNO 288.14 4-Bromobenzyl 76284-87-2

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound significantly increases electrophilicity compared to non-nitrated analogs like 2-(4-bromophenyl)-1,3-benzoxazole.
  • Pharmacological Activity: Murty et al. (2011) demonstrated that nitro-substituted benzoxazoles exhibit enhanced cytotoxicity against cancer cell lines compared to halogenated or alkylated derivatives. This is attributed to nitro group-mediated oxidative stress and DNA damage . Singh et al. (2015) noted that bromine at the para position improves pharmacokinetic properties by increasing lipophilicity, which correlates with better blood-brain barrier penetration in CNS-targeted therapies .

Crystallographic and Structural Insights

  • SHELX programs (e.g., SHELXL) are widely used for refining such structures, though the nitro group’s electron density can pose challenges in accurate parameterization .
  • Safety Data : While 2-(4-bromophenyl)-1,3-benzoxazole lacks classified hazards in its SDS , the nitro group in the target compound may introduce instability or toxicity risks under specific conditions (e.g., thermal stress), though direct data are unavailable.

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